N-nitrosocytisine
Overview
Description
N-nitrosocytisine is a chemical compound that belongs to the class of N-nitroso compounds. These compounds are characterized by the presence of a nitroso group (−N=O) attached to a nitrogen atom. This compound is derived from cytisine, an alkaloid found in certain plants of the Fabaceae family. This compound has garnered attention due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-nitrosocytisine typically involves the nitrosation of cytisine. This process can be achieved by reacting cytisine with nitrous acid or other nitrosating agents under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the nitroso group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: N-nitrosocytisine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The nitroso group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Nitro derivatives of cytisine.
Reduction: Amino derivatives of cytisine.
Substitution: Various substituted cytisine derivatives.
Scientific Research Applications
N-nitrosocytisine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying nitrosation reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes.
Medicine: Studied for its potential therapeutic applications, particularly in the context of its parent compound, cytisine, which is used for smoking cessation.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-nitrosocytisine involves its interaction with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to potential biological effects. The compound may also undergo metabolic activation, forming reactive intermediates that can interact with cellular targets.
Comparison with Similar Compounds
- N-nitrosodimethylamine
- N-nitrosodiethylamine
- N-nitrosopyrrolidine
Properties
IUPAC Name |
(1R,9R)-11-nitroso-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c15-11-3-1-2-10-9-4-8(6-14(10)11)5-13(7-9)12-16/h1-3,8-9H,4-7H2/t8-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMLBVWHEGYDNW-DTWKUNHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN(C[C@@H]1C3=CC=CC(=O)N3C2)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001124679 | |
Record name | (1R,5R)-1,2,3,4,5,6-Hexahydro-3-nitroso-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001124679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19634-60-7 | |
Record name | (1R,5R)-1,2,3,4,5,6-Hexahydro-3-nitroso-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19634-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R,5R)-1,2,3,4,5,6-Hexahydro-3-nitroso-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001124679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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